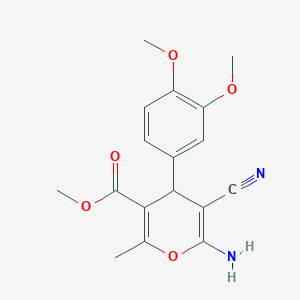

6-氨基-5-氰基-4-(3,4-二甲氧基苯基)-2-甲基-4H-吡喃-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

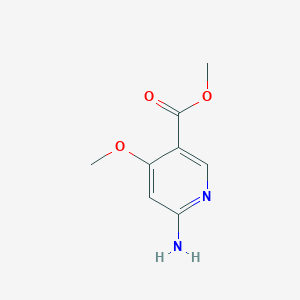

This compound is a derivative of pyran, a six-membered heterocyclic, unsaturated ring with one oxygen atom and five carbon atoms . It has various functional groups such as amino, cyano, and carboxylate groups, which contribute to its chemical properties .

Synthesis Analysis

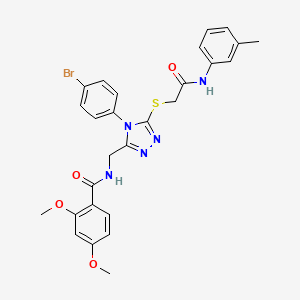

The synthesis of this compound could involve the reaction of substituted arylidenemalononitriles and 3-methyl-1-phenyl-2-pyrazolin-5-one . This reaction could be catalyzed by KF-montmorillonite, providing a rapid synthesis of the compound .Molecular Structure Analysis

The molecular structure of this compound includes a pyran ring, which is a six-membered ring with one oxygen atom. It also has an amino group (-NH2), a cyano group (-CN), and a carboxylate group (-COO-) attached to the ring .Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by its functional groups. For instance, the amino group could participate in acid-base reactions, the cyano group could undergo transformations to form other functional groups, and the carboxylate group could engage in esterification or amidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of polar functional groups like amino, cyano, and carboxylate could enhance its solubility in polar solvents .科学研究应用

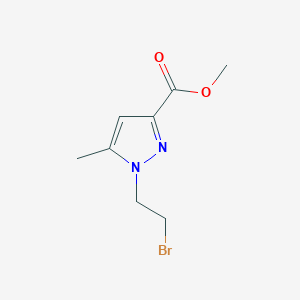

Synthesis of Pyrazole Derivatives

The compound can be used in the synthesis of pyrazole derivatives . Pyrazole derivatives are important pharmaceutical products and biodegradable agrochemicals . The reaction of substituted arylidenemalononitriles and 3-methyl-1-phenyl-2-pyrazolin-5-one in DMF in the presence of KF-montmorillonite provides a rapid synthesis of 3-methyl-6-amino-5-cyano-4-aryl-1-phenyl-1,4-dihydro-pyrano[2,3-c]pyrazole derivatives .

Anti-allergic and Anti-cancer Activities

4H-Pyran derivatives, which the compound is a part of, are important building blocks for many natural compounds with anti-allergic and anti-cancer activities .

Catalyst in Chemical Reactions

The compound can potentially be used as a catalyst in various chemical reactions. For example, KF-montmorillonite, a catalyst used in the synthesis of the compound, has found widespread acceptance in a variety of heterogeneous reactions, such as substitution, addition, oxidation, rearrangement, and reduction reactions .

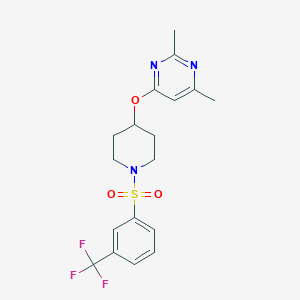

Synthesis of Pyridine Derivatives

The compound could potentially be used in the synthesis of new pyridine series containing sulfonamide moiety . Pyridines with sulfonamide moieties have potential applications in medicinal chemistry .

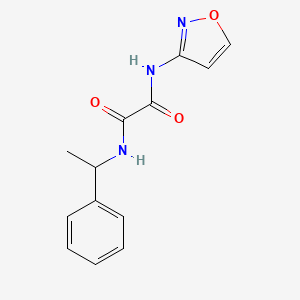

Research in Medicinal Chemistry

Pyrimidinone derivatives, which are structurally similar to the compound, have seen increased interest in their synthesis and applications in medicinal chemistry .

6. Potential Applications in Energy and Environmental Science Ionic liquids, which could potentially be synthesized using the compound, offer various promising capabilities which guarantee their applications in different technologies such as synthesis, catalysis, electrochemistry, medicine, extractants, surfactants, materials science, and chemical engineering . They have shown excellent outcomes in the field of energy and environmental science .

未来方向

属性

IUPAC Name |

methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5/c1-9-14(17(20)23-4)15(11(8-18)16(19)24-9)10-5-6-12(21-2)13(7-10)22-3/h5-7,15H,19H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSJGNZNIHEPCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{1-[(1,3,5-Trimethylpyrazol-4-yl)methyl]-3-piperidyl}methylamine](/img/structure/B2459259.png)

![2-(4-Fluorophenyl)-1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-3-one](/img/structure/B2459263.png)

![[4-(4-Methylphenyl)-1,3-thiazol-2-yl]methanol](/img/structure/B2459267.png)

![1-[2-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B2459278.png)